N-((2S,3S,5S)-5-氨基-3-羟基-1,6-二苯基己烷-2-基)-2-(2,6-二甲基苯氧基)乙酰胺
描述
“N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide” is a compound with the molecular formula C28H34N2O3 . It is also known by other names such as Lopinavir phenoxyacetamide .
Molecular Structure Analysis
The compound has a molecular weight of 446.6 g/mol . The InChI code for the compound isInChI=1S/C28H34N2O3/c1-20-10-9-11-21 (2)28 (20)33-19-27 (32)30-25 (17-23-14-7-4-8-15-23)26 (31)18-24 (29)16-22-12-5-3-6-13-22;/h3-15,24-26,31H,16-19,29H2,1-2H3, (H,30,32)/t24-,25-,26-/m0/s1
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.6 g/mol . The InChI code for the compound isInChI=1S/C28H34N2O3/c1-20-10-9-11-21 (2)28 (20)33-19-27 (32)30-25 (17-23-14-7-4-8-15-23)26 (31)18-24 (29)16-22-12-5-3-6-13-22;/h3-15,24-26,31H,16-19,29H2,1-2H3, (H,30,32)/t24-,25-,26-/m0/s1
.
科学研究应用
Application in HIV Treatment
Scientific Field
Medical Research - HIV Treatment
Summary of the Application
Lopinavir/ritonavir (LPV/r) is a human immunodeficiency virus (HIV) antiviral combination used in anti-retroviral treatment (ART). It’s particularly used in second-line ART in resource-limited regions .
Methods of Application
The treatment involves the administration of LPV/r in combination with other antiretroviral drugs. The specific dosage and duration of treatment depend on the patient’s condition and the physician’s assessment .
Results or Outcomes
The use of LPV/r in ART-naïve patients, when combined with tenofovir (TDF) and lamivudine/emtricitabine (3TC/FTC), showed a virologic response rate of 72.3%, which was significantly greater than that of LPV/r plus non-TDF-FTC arms (65.5%, p = 0.047) .
Application in COVID-19 Treatment
Scientific Field
Medical Research - COVID-19 Treatment
Summary of the Application
LPV/r has been considered for the treatment of COVID-19 disease. This is due to its antiviral properties, which could potentially limit viral-induced organ damage .
Methods of Application
The treatment involves the administration of LPV/r, often in combination with other drugs. The specific dosage and duration of treatment depend on the patient’s condition and the physician’s assessment .
Results or Outcomes
In a retrospective matched cohort study conducted in Hong Kong, the addition of LPV/r as initial treatment in 44 patients was associated with a reduction of the overall death rate (2.3%) and intubation rate (0%) as compared with a matched cohort of 634 patients who received standard treatment (15.6% and 11.0% respectively, p < 0.05) .
Application in Drug Interaction Studies
Scientific Field
Pharmacology - Drug Interaction Studies
Summary of the Application
Lopinavir, like other protease inhibitors, has a propensity for participating in drug interactions. This makes it a valuable compound for studying potential drug-drug interactions .
Methods of Application
The study involves administering Lopinavir in combination with other drugs and observing the effects. This can help researchers understand how these drugs interact and how these interactions can affect the efficacy and safety of treatment .
Results or Outcomes
In a study conducted in Southern Spain, a high frequency of drug-drug interactions between Lopinavir and concomitant medications was found, including major interactions. However, patients managed by the Infectious Diseases Unit had a lower risk of major interactions .
Application in Liposome Formulation Studies
Scientific Field
Pharmaceutical Research - Liposome Formulation Studies
Summary of the Application
Lopinavir is used in the formulation and evaluation of spray-dried liposomes. Liposomes are tiny spherical sacs of phospholipid molecules enclosing a water droplet and are used as a vehicle for administration of nutrients and pharmaceutical drugs .
Methods of Application
The study involves creating liposomes containing Lopinavir and evaluating their properties. This can help researchers understand how to improve drug delivery systems .
Results or Outcomes
The specific outcomes of these studies can vary, but they generally provide valuable insights into the properties of liposomes and how they can be used to improve drug delivery .
Application in Enzyme Inhibition Studies
Scientific Field
Biochemistry - Enzyme Inhibition Studies
Summary of the Application
Lopinavir is a precise reversible inhibitor of an enzyme, the HIV protease, that has a crucial part in HIV replication and the creation of a communicable virus .
Methods of Application
The study involves administering Lopinavir and observing its effects on the HIV protease enzyme. This can help researchers understand how to inhibit the replication of the HIV virus .
Results or Outcomes
The specific outcomes of these studies can vary, but they generally provide valuable insights into the properties of Lopinavir and how it can be used to inhibit the HIV protease enzyme .
Application in Drug-Drug Interaction Studies
Scientific Field
Pharmacology - Drug-Drug Interaction Studies
Summary of the Application
Lopinavir has a propensity for participating in drug interactions. This makes it a valuable compound for studying potential drug-drug interactions, particularly with lipid-lowering drugs, antiarrhythmics, cardiovascular drugs, analgesics, or anticoagulants .
属性
IUPAC Name |
N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3/c1-20-10-9-11-21(2)28(20)33-19-27(32)30-25(17-23-14-7-4-8-15-23)26(31)18-24(29)16-22-12-5-3-6-13-22/h3-15,24-26,31H,16-19,29H2,1-2H3,(H,30,32)/t24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXUXIDLCWPHIW-GSDHBNRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172868 | |
Record name | N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide | |
CAS RN |
192725-49-8 | |
Record name | Lopinavir impurity, lopinavir phenoxyacetamide- [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-((2S,3S,5S)-5-AMINO-3-HYDROXY-1,6-DIPHENYLHEXAN-2-YL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21JGQ154U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。